molecular formula C25H29N7O2 B11236521 2-(4-{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11236521
M. Wt: 459.5 g/mol
InChI Key: WYLZVZARRYAGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multi-step organic reactionsThe final step involves the attachment of the piperazine and ethan-1-ol moieties .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(4-{4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(4-{4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. This compound is believed to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C25H29N7O2

Molecular Weight

459.5 g/mol

IUPAC Name

2-[4-[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C25H29N7O2/c1-2-34-21-10-8-19(9-11-21)27-23-22-18-26-32(20-6-4-3-5-7-20)24(22)29-25(28-23)31-14-12-30(13-15-31)16-17-33/h3-11,18,33H,2,12-17H2,1H3,(H,27,28,29)

InChI Key

WYLZVZARRYAGCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.